molecular formula C5H7N3O2S B1282920 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 42047-33-6

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Cat. No.: B1282920
CAS No.: 42047-33-6
M. Wt: 173.2 g/mol
InChI Key: QSHGLOUULYCYOW-UHFFFAOYSA-N
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Description

Synonyms

  • This compound
  • 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic acid
  • SCHEMBL12892259
  • DTXSID90546886

Registry Numbers

Identifier Value
CAS Registry 42047-33-6
PubChem SID 440041 (archival)

The CAS number is widely used in chemical databases and commercial catalogs, while the PubChem Substance ID (SID) links to historical records.

Tables and Data Summary

Table 1: Key Identifiers

Identifier Type Value
IUPAC Name 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
Molecular Formula C5H7N3O2S
CAS Number 42047-33-6
Notable Synonyms SCHEMBL12892259, DTXSID90546886

Table 2: Structural Features

Feature Position Description
Triazoline-5-thione Core Partially saturated 1,2,4-triazole ring with a thione group
Methyl group C-3 -CH3 substitution
Acetic acid side chain C-4 -CH2COOH functional group

Properties

IUPAC Name

2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3-6-7-5(11)8(3)2-4(9)10/h2H2,1H3,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGLOUULYCYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546886
Record name (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42047-33-6
Record name (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Triazole Ring Formation :

    • Reagents : Formamide, N,N’-dimethylacetamide dimethylacetal (DMAD dimethylacetal).
    • Conditions : Dioxane solvent, 50°C, 2 hours under reduced pressure.
    • Product : Acetimidamide intermediate.
  • Condensation with Ethyl Hydrazinoacetate :

    • Reagents : Ethyl hydrazinoacetate hydrochloride (4a).
    • Conditions : Dioxane, room temperature, 5–15 minutes residence time.
    • Product : Triazole ethyl ester (11b).
  • Ester Hydrolysis :

    • Reagents : Concentrated NaOH in toluene.
    • Conditions : Azeotropic distillation to remove water/EtOH.
    • Product : Sodium salt, acidified with trifluoroacetic acid (TFA) to yield the free acid.

Optimization Data

Parameter Optimal Value Yield (%) Purity (%)
Residence Time (τ) 5.0–13.3 minutes 57–60 95–99
Temperature 25–120°C 60 95
Solvent DMSO/DMF 57 91

Advantages :

  • Safety : Avoids isolation of energetic intermediates (e.g., acetimidamide).
  • Scalability : Achieved 117.1 g product in 48 hours with 2.4 g/h productivity.

Batch Synthesis

Traditional batch methods focus on stepwise isolation and purification.

Method A: Triazole N-Alkylation

  • Triazole Formation :

    • Reagents : 3-Methyl-1H-1,2,4-triazole, benzyl 2-bromoacetate, K₂CO₃.
    • Conditions : Acetone, 25°C, 4 hours.
    • Product : Benzyl ester intermediate.
  • Hydrogenation :

    • Catalyst : 5% Pd/C.
    • Conditions : MeOH, 1–1.5 bar H₂, 20–25°C.
    • Product : Acid precursor.
  • Ester Hydrolysis :

    • Reagents : NaOH, EtOH/H₂O.
    • Conditions : Reflux, 2 hours.

Yield : ~20% overall (limited by purification steps).

Method B: Acetimidamide Route

  • Acetimidamide Synthesis :

    • Reagents : Formamide, DMAD dimethylacetal.
    • Conditions : Dioxane, 50°C, 2 hours.
  • Condensation :

    • Reagents : Ethyl hydrazinoacetate.
    • Conditions : Dioxane, RT, 2 hours.
    • Product : Triazole ester (35% yield after crystallization).

Limitations :

  • Purity Issues : Co-precipitation of hydrazine adducts reduces recovery.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety
Continuous-Flow 57–60 95–99 High High
Batch (N-Alkylation) 20 98 Moderate Low
Thiosemicarbazide 82–95 90 Low Moderate

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance:

Anticancer Research

Triazole derivatives have been explored for their anticancer properties. The mechanism typically involves interference with cell division and apoptosis induction in cancer cells.

  • Case Study : A research paper published in Cancer Letters highlighted that certain triazole derivatives could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This suggests that 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid may also possess similar properties worth investigating.

Plant Growth Regulation

The thioxo group in this compound may contribute to its potential as a plant growth regulator. Compounds with similar structures have been noted to affect plant metabolism and growth patterns.

  • Case Study : Research published in Plant Growth Regulation explored the effects of triazole compounds on plant growth. Findings indicated that these compounds could enhance root development and stress tolerance in plants.

Drug Design and Synthesis

The unique structure of this compound makes it an interesting candidate for drug design. Its ability to act as a scaffold for synthesizing new pharmaceutical agents is noteworthy.

  • Case Study : The synthesis of novel triazole-based drugs has been documented in various pharmaceutical journals, showcasing their potential as anti-inflammatory and analgesic agents. This opens avenues for further exploration of this compound in drug development.

Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Antimicrobial ActivityPotential inhibition of bacteria and fungi growthJournal of Antimicrobial Chemotherapy
Anticancer ResearchPossible induction of apoptosis in cancer cellsCancer Letters
Plant Growth RegulationEnhancement of root development and stress tolerancePlant Growth Regulation
Drug DesignScaffold for synthesizing new pharmaceutical agentsVarious pharmaceutical journals

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thioxo group and the triazole ring can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among similar compounds lie in substituents on the triazole ring and the nature of the appended functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (Target Compound) 3-CH₃, 5-S, 4-CH₂COOH C₅H₇N₃O₂S 199.22 Enhanced solubility due to acetic acid; moderate lipophilicity from CH₃
2-(3-(Furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid 3-Furan, 5-S, 4-CH₂COOH C₈H₇N₃O₃S 225.22 Increased aromaticity and lipophilicity due to furan; lower water solubility
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 5-Benzodioxol, 4-Ph, 3-S-CH₂COOH C₁₆H₁₂N₃O₄S₂ 386.42 Bulky substituents reduce solubility; high potential for π-π interactions
2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid 3-m-Tolyl, 5-S, imino-benzoic acid C₁₇H₁₄N₄O₂S 338.38 Extended conjugation enhances UV activity; steric hindrance limits reactivity

Pharmacokinetic and Toxicity Profiles

  • Solubility: The acetic acid group improves aqueous solubility (target compound: 12 mg/mL) compared to non-polar analogues (e.g., benzodioxol derivative: 2 mg/mL) .
  • Metabolic Stability : Methyl substituents in the target compound reduce oxidative metabolism, enhancing half-life (t₁/₂ = 4.2 h) versus furan derivatives (t₁/₂ = 2.8 h) .

Biological Activity

2-(3-Methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS Number: 42047-33-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview of its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C₅H₇N₃O₂S
  • Molecular Weight : 173.19 g/mol
  • Structure : The structure features a thiazole ring fused with a triazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant inhibition against both Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics used in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays:

  • Cell Line Studies : In vitro assays demonstrated that the compound showed cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.1 µM to 2.6 µM, indicating potent antiproliferative activity .
Cell LineIC50 (µM)Reference Compound
MCF-71.1Doxorubicin
HCT-1162.65-Fluorouracil
HepG21.4Pemetrexed

The mechanism by which this compound exerts its biological effects appears to involve:

  • Thymidylate Synthase Inhibition : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting their ability to replicate DNA .

Synthesis and Evaluation

A study synthesized various derivatives of triazole compounds, including the target molecule. These derivatives underwent biological evaluation for their anticancer and antimicrobial properties:

  • Results Summary : The synthesized compounds demonstrated varying degrees of activity against selected microbial strains and cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .

Molecular Docking Studies

Computational studies have indicated that the binding affinity of the compound to target proteins involved in cancer proliferation is significant. Molecular docking simulations suggest that structural features of the compound facilitate strong interactions with active sites of thymidylate synthase, corroborating experimental findings on its inhibitory effects .

Q & A

Basic Research Questions

What are the common synthetic routes for 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid and its derivatives, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves intramolecular cyclization of hydrazide intermediates with ethyl isothiocyanate, followed by acidification to form the triazole-thioacetic acid core. Key steps include:

  • Hydrazide formation using sodium salts of precursors (e.g., 3-methylxanthine derivatives) .
  • Cyclization under reflux conditions in polar aprotic solvents (e.g., DMF) to promote ring closure .
  • Esterification or salt formation via reaction with alkyl halides or inorganic bases to improve solubility .
    Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and enhance yield .
  • Adjust solvent polarity (e.g., ethanol for ester derivatives, water for salts) to control crystallization .

Which spectroscopic and chromatographic methods are employed to confirm the structure and purity of synthesized compounds?

Methodological Answer:

  • Structural confirmation :
    • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
    • ¹H/¹³C NMR resolves substituent positioning (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons in methoxyphenyl derivatives) .
    • Elemental analysis validates stoichiometry (C, H, N, S) within ±0.3% deviation .
  • Purity assessment :
    • HPLC-DAD with C18 columns and acetonitrile/water mobile phases quantifies the main compound (>98% purity) .
    • TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and byproduct formation .

What are the key considerations in developing HPLC-DAD methods for quantifying the active ingredient in salts of this compound?

Methodological Answer:

  • Column selection : Reverse-phase C18 columns ensure separation of polar salts and degradation products .
  • Mobile phase : Buffered systems (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) improve peak symmetry and resolution.
  • Detection wavelength : UV absorption at 220–260 nm (λ_max for triazole-thione moieties) optimizes sensitivity .
  • Validation parameters : Linearity (R² > 0.999), precision (RSD < 2%), and recovery (98–102%) must be established per ICH guidelines .

Advanced Research Questions

How can computational methods predict the toxicity and biological activity of novel derivatives, and what are the limitations of these approaches?

Methodological Answer:

  • Toxicity prediction :
    • QSAR models correlate substituent electronic parameters (e.g., Hammett constants) with acute toxicity (LD₅₀) .
    • Molecular docking identifies potential off-target interactions (e.g., cytochrome P450 inhibition) .
  • Activity prediction :
    • DFT calculations (e.g., B3LYP/6-31G*) optimize geometries for binding affinity simulations .
  • Limitations :
    • False positives arise from incomplete training datasets.
    • Solvent effects and metabolic pathways are often overlooked .

What strategies are effective in designing 1,2,4-triazole derivatives with enhanced antimicrobial efficacy, considering substituent effects?

Methodological Answer:

  • Substituent engineering :
    • Methoxyphenyl groups (2,4- or 3,4-dimethoxy) enhance membrane penetration via lipophilicity modulation .
    • Morpholinomethylene side chains improve solubility and bioavailability .
  • Bioisosteric replacement :
    • Replace thioether (-S-) with sulfone (-SO₂-) to reduce metabolic deactivation .
  • Synergistic testing :
    • Combine derivatives with β-lactam antibiotics to overcome resistance mechanisms .

How do structural modifications such as esterification or salt formation influence the physicochemical properties and bioavailability of the compound?

Methodological Answer:

  • Esterification :
    • Increases lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier penetration .
    • Hydrolytic instability in plasma necessitates prodrug strategies .
  • Salt formation :
    • Sodium or potassium salts improve aqueous solubility (up to 50 mg/mL) for parenteral formulations .
    • Bioavailability : Salts show 2–3× higher AUC in rodent models compared to free acids .

What experimental approaches are used to resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

  • Comparative SAR analysis :
    • Map substituent effects (e.g., electron-withdrawing groups reduce antifungal IC₅₀ by 30–50%) .
  • Dose-response profiling :
    • Use checkerboard assays to identify synergistic/antagonistic interactions with standard drugs .
  • Mechanistic studies :
    • Flow cytometry quantifies membrane disruption in Candida spp. .
    • Enzymatic assays (e.g., heparanase inhibition) validate target engagement .

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